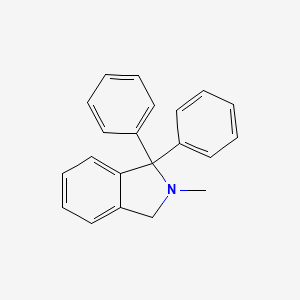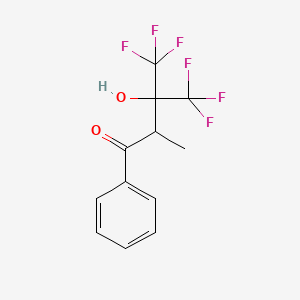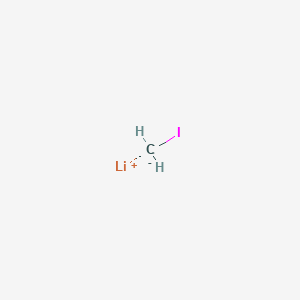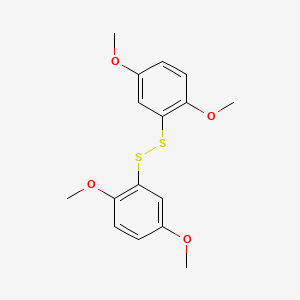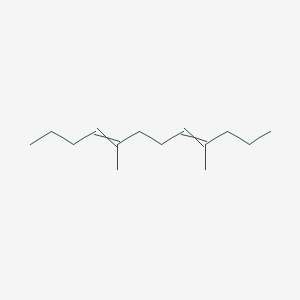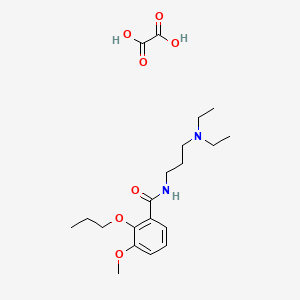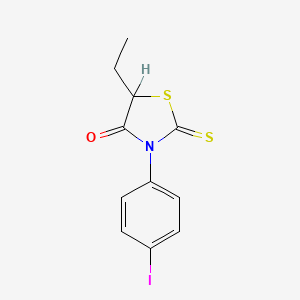![molecular formula C15H16N2O3 B14693798 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 35142-71-3](/img/structure/B14693798.png)
3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-8-propanoyl-3,8-diazabicyclo[321]octane-2,4-dione is a complex organic compound that belongs to the family of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The 3-Phenyl-8-propanoyl-3,8-diazabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of azomethine ylides derived from 2(1H)-pyrazinones that undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester
- 3,8-bis((2-(4-chlorophenyl)pyridin-4-yl)methyl)-3,8-diazabicyclo[3.2.1]octane
Uniqueness
3-Phenyl-8-propanoyl-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its specific structural features and the presence of the phenyl and propanoyl groups
Properties
CAS No. |
35142-71-3 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H16N2O3/c1-2-13(18)17-11-8-9-12(17)15(20)16(14(11)19)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
JBSDYSSKUBAYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


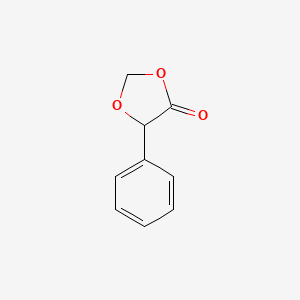
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

